Thrombin Inhibitor Potency: Bishomopropargylglycine vs. Argatroban
In a direct head-to-head comparison from US Patent 20240034717, a peptidomimetic thrombin inhibitor incorporating the L-bishomopropargylglycine-derived core scaffold (designated as Example 31.37) exhibited an IC50 of 14 nM against human thrombin in whole blood assays, representing an approximately 21-fold improvement in potency relative to the reference thrombin inhibitor Argatroban, which was reported with an IC50 of approximately 300 nM under equivalent assay conditions [1].
| Evidence Dimension | Thrombin inhibitory activity (IC50) in human whole blood |
|---|---|
| Target Compound Data | IC50 = 14 nM (L-bishomopropargylglycine-derived inhibitor; US20240034717 Example 31.37) |
| Comparator Or Baseline | Argatroban: IC50 ≈ 300 nM |
| Quantified Difference | Approximately 21-fold greater potency (14 nM vs. ~300 nM) |
| Conditions | Human whole blood drawn from healthy volunteers in heparinized Vacutainer tubes; fluorescence-based thrombin activity assay |
Why This Matters
This nanomolar potency advantage directly influences the selection of bishomopropargylglycine as the preferred alkynyl amino acid scaffold when developing next-generation peptidomimetic thrombin inhibitors with enhanced therapeutic windows.
- [1] US Patent 12006289 / US20240034717. Example 31.37: Thrombin inhibitor incorporating bishomopropargylglycine-derived scaffold. BindingDB Entry: BDBM50547898, CHEMBL4788143. View Source
